molecular formula C12H17Cl2NO2 B5120563 N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine

Cat. No.: B5120563
M. Wt: 278.17 g/mol
InChI Key: ZYWZVKZQGSMARN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a dichlorophenoxy group attached to an ethyl chain, which is further connected to a methoxypropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 3-methoxypropylamine under suitable conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of phenoxyalkylamine derivatives.

Scientific Research Applications

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A widely used herbicide with a similar phenoxy structure.

    N-[2-(3,4-dichlorophenoxy)ethyl]-N-methylamine: Another phenoxyalkylamine with a different amine group.

    2-(2,4-dichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate: A compound with both phenoxy and carbamate functionalities.

Uniqueness

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of a dichlorophenoxy group and a methoxypropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO2/c1-16-7-2-5-15-6-8-17-10-3-4-11(13)12(14)9-10/h3-4,9,15H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWZVKZQGSMARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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